4-Fluoro-3-nitrobenzoic acid benzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

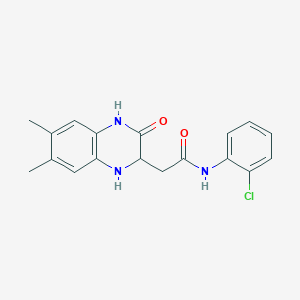

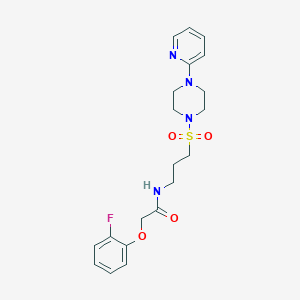

“4-Fluoro-3-nitrobenzoic acid benzyl ester” is a chemical compound derived from benzoic acid. It has a nitro and a fluoro substituents at the 3- and 4-positions . The functional groups in 4-fluoro-3-nitrobenzoic acid possess different reactivities .

Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrobenzoic acid benzyl ester” is FC6H3(NO2)CO2H . The molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols to form esters . Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-nitrobenzoic acid benzyl ester” include a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol at 50 mg/mL, forming a clear, light yellow solution .科学的研究の応用

Solid-Phase Synthesis Applications

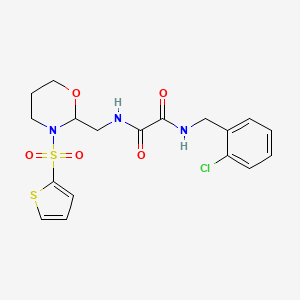

4-Fluoro-3-nitrobenzoic acid benzyl ester plays a critical role in the solid-phase synthesis of heterocyclic compounds. For instance, it has been utilized in the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, where the acid is tethered to a solid support. This method involves aromatic substitution, reduction of the nitro group, and cyclization to form the benzodiazepinone skeleton, showcasing the versatility of 4-Fluoro-3-nitrobenzoic acid benzyl ester in synthesizing complex molecules (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Oriented Synthesis (HOS)

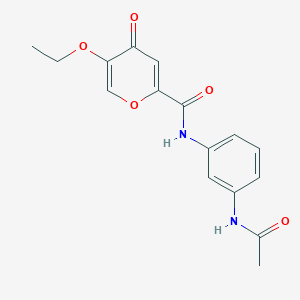

The compound has been identified as a potential building block in HOS, leading to various condensed nitrogenous cycles. Its ability to act as a multireactive starting material for the preparation of substituted nitrogenous heterocycles, such as benzimidazoles and benzotriazoles, underscores its significance in medicinal chemistry and drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Microwave-Assisted Synthesis

The use of 4-Fluoro-3-nitrobenzoic acid benzyl ester extends to microwave-assisted synthesis, where its derivative, PEG-ester, has been employed in a 10-step liquid phase synthesis of bis-benzimidazoles. This approach demonstrates the efficiency and rapidity with which complex molecules can be synthesized, leveraging the unique reactivity of the compound under microwave irradiation (Wu & Sun, 2006).

C-Arylation in Solid-Phase Synthesis

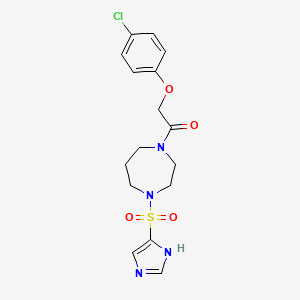

Another application involves the C-arylation of substituted acetonitriles and 1,3-dicarbonyl compounds with polystyrene-bound aryl fluorides derived from 4-Fluoro-3-nitrobenzoic acid. This method leads to the formation of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, illustrating the compound's utility in creating diverse chemical structures (Stephensen & Zaragoza, 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl 4-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJITTDUVBATOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrobenzoic acid benzyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2731293.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2731294.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)